VDR Transcriptional Activation: Two- to Fourfold Greater Than Calcitriol Despite Lower Receptor Binding Affinity
Falecalcitriol demonstrates a distinctive VDR interaction profile characterized by a dissociation between binding affinity and transcriptional efficacy. In comparative binding assays using intestinal vitamin D receptor preparations, falecalcitriol exhibited approximately one-third the binding potency of calcitriol. However, in functional transcriptional activation assays, falecalcitriol produced two- to fourfold greater VDR-mediated gene transcription than calcitriol [1]. This uncoupling of binding affinity from functional output is further evidenced in mutant VDR studies: falecalcitriol stimulated dose-dependent transcriptional activation of the I268T mutant VDR, a variant associated with severe vitamin D-dependent rickets type II (VDDRII) that shows virtually no response to calcitriol [2].
| Evidence Dimension | VDR binding affinity (intestinal receptor) and VDR transcriptional activation |
|---|---|
| Target Compound Data | Binding: approximately one-third potency of calcitriol; Transcription: two- to fourfold greater activity than calcitriol |
| Comparator Or Baseline | Calcitriol: normalized binding potency = 1.0; transcriptional activity baseline = 1.0 |
| Quantified Difference | 2×–4× higher transcriptional activation despite ~0.33× binding affinity |
| Conditions | Intestinal vitamin D receptor binding assay; transient expression transcriptional assays in mammalian cell systems |
Why This Matters
The binding-transcription dissociation profile indicates that falecalcitriol may achieve therapeutic VDR activation at doses that do not proportionally saturate intestinal VDR, a feature potentially relevant to its calcemic profile relative to calcitriol.
- [1] Coburn JW, Salusky IB. Falecalcitriol. In: The Parathyroids. 2nd ed. Academic Press; 2001. (Ref 190: Brown AJ, et al. J Clin Invest. 1990;86:1979) View Source
- [2] Futawaka K, Tagami T, Fukuda Y, et al. Transcriptional activation of the wild-type and mutant vitamin D receptors by vitamin D3 analogs. J Mol Endocrinol. 2016;57(1):23-32. doi:10.1530/JME-16-0048 View Source
